Product packaging for Cobalt mesoporphyrin(Cat. No.:CAS No. 21158-51-0)

Cobalt mesoporphyrin

Cat. No.: B1212141
CAS No.: 21158-51-0
M. Wt: 623.6 g/mol
InChI Key: GAOAFKCXYKOYCK-UHFFFAOYSA-L
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Description

Cobalt Mesoporphyrin is a synthetic metalloporphyrin of significant interest in biochemical and pharmacological research. It functions as a potent competitive inhibitor of the enzyme heme oxygenase (HO), a key regulator of heme catabolism . This mechanism underpins its primary research application as a investigational agent for the chemoprevention of neonatal hyperbilirubinemia; by inhibiting heme breakdown, it suppresses the production of bilirubin, and studies suggest it has a lower potential for phototoxicity compared to other metalloporphyrins . Beyond this, this compound has demonstrated endocrine activities in research models, notably regulating food intake and suppressing weight gain, highlighting its potential as an anti-obesity agent for research purposes . In the realm of materials science, this compound serves as a valuable precursor and molecular catalyst. Its integration into carbon frameworks via pyrolysis enables the creation of non-precious metal electrocatalysts (NPMEs) for critical reactions such as the oxygen reduction reaction (ORR) in fuel cells . Furthermore, novel cobalt(III) meso-porphyrin complexes are being explored for their utility in the photocatalytic degradation of environmental pollutants like organic dyes (e.g., malachite green) and for application in photovoltaic cells . The compound is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36CoN4O4 B1212141 Cobalt mesoporphyrin CAS No. 21158-51-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21158-51-0

Molecular Formula

C34H36CoN4O4

Molecular Weight

623.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;cobalt(2+);hydron

InChI

InChI=1S/C34H38N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

GAOAFKCXYKOYCK-UHFFFAOYSA-L

SMILES

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2]

Canonical SMILES

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2]

Synonyms

Co mesoporphyrin
cobalt mesoporphyrin

Origin of Product

United States

Synthetic Methodologies for Cobalt Mesoporphyrin Derivatives

Precursor Porphyrin Synthesis and Ligand Functionalization

The synthesis of cobalt mesoporphyrins begins with the preparation of the porphyrin macrocycle itself, often starting from simpler precursors. Established methods, such as those developed by Lindsey and others, are frequently employed for the synthesis of meso-substituted porphyrins rsc.orgresearchgate.netscispace.com. These methods typically involve the condensation of pyrroles with aldehydes or dipyrromethanes to construct the porphyrin core.

Ligand functionalization is a critical step that tailors the porphyrin's properties, influencing its solubility, electronic characteristics, and reactivity. Functional groups can be strategically introduced at the meso-positions or peripheral sites of the porphyrin ring. Common functionalization strategies include:

Esterification: Introduction of ester groups, such as in the synthesis of 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H₂TMAPP), which leads to modified solubility and electronic properties rsc.orgresearchgate.netscispace.com.

Alkynylation: The incorporation of alkyne functionalities, for instance, in 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin, enables further modifications via click chemistry mdpi.com.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck reactions, are powerful tools for derivatizing halogenated porphyrins or attaching various organic groups to the periphery acs.org.

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to link porphyrin units with other molecules, such as fullerenes or carbon nanomaterials, through the formation of triazole rings mdpi.comacs.org.

Commonly used porphyrin precursors for cobalt insertion include mesoporphyrin IX (ppIX) and its derivatives, as well as tetraphenylporphyrins (TPP) researchgate.netrsc.orgchinesechemsoc.orgrsc.org.

Metalation Procedures and Optimization for Cobalt Insertion

The insertion of cobalt into the porphyrin macrocycle is a pivotal step in forming cobalt mesoporphyrins. This process, known as metalation, typically involves reacting the free-base porphyrin with a suitable cobalt source under specific conditions.

Table 1: Cobalt Insertion Methods and Reported Yields

Metalation MethodCobalt SourceTypical ConditionsReported Yield QualityNotes
Solution-Based Cobalt(II) salts (e.g., Co(OAc)₂, CoBr₂)Refluxing in high-boiling solvents like DMF, acetic acid, or pyridine (B92270) rsc.orgrsc.orgacs.orgGood to QuantitativeRequires heating, can be time-consuming; solvent choice and temperature are critical for efficiency and preventing side reactions.
Mechanochemical Insertion Co₂(CO)₈Planetary ball mill, solvent-free or minimal solvent rsc.orgExcellentFaster, milder, and greener than some solution-based methods; effective for certain porphyrinic substrates; scope and limits depend on substrate and grinding aids.
Transmetalation Hemin (B1673052)Not explicitly detailed for cobalt, but involves conversion of hemin to protoporphyrin intermediates followed by metal insertion google.comNot specifiedHemin is a natural precursor, offering an alternative starting point.
Dimethylformamide (DMF) Method Cobalt(II) salts or complexesHeating in DMF rsc.orgresearchgate.netscispace.comQuantitativeA common and effective method for achieving high yields of cobalt porphyrin complexes.

Optimization of metalation involves careful selection of the cobalt precursor, solvent, temperature, reaction time, and the potential use of additives like bases (e.g., 2,6-lutidine) to facilitate the reaction or scavenge byproducts rsc.orgacs.org. Cobalt(II) is the stable oxidation state, although cobalt(III) can be readily formed rsc.org.

Post-Synthetic Modification and Peripheral Derivatization

Following the successful insertion of cobalt, further modifications can be performed on the cobalt porphyrin to fine-tune its properties or prepare it for specific applications. These post-synthetic modifications can include:

Peripheral Functionalization: Introducing new functional groups onto the existing peripheral substituents of the porphyrin ring. This can be achieved through various organic reactions, such as further cross-coupling reactions or click chemistry, to attach specific moieties that enhance solubility, introduce catalytic sites, or facilitate immobilization mdpi.comacs.org. For example, appending basic functionalities can improve water solubility and catalytic activity for hydrogen evolution researchgate.net.

Axial Ligation: Modifying the axial coordination sites of the cobalt center can alter its electronic properties and reactivity. For instance, axial coordination to pyridine moieties has been used to modulate the catalytic performance of cobalt complexes d-nb.info.

Strategies for Polymerization and Surface Immobilization

To enhance stability, facilitate recovery, and improve catalytic performance, cobalt porphyrins are often immobilized onto solid supports or incorporated into polymeric structures. Carbon-based materials are particularly favored due to their conductivity, high surface area, and chemical robustness.

Covalent and Non-Covalent Immobilization on Carbon-Based Materials

Immobilization strategies can be broadly categorized into covalent and non-covalent approaches.

Non-Covalent Immobilization: This method relies on weaker interactions, such as π-π stacking between the aromatic porphyrin macrocycle and the carbon surface, or adsorption and electrostatic interactions rsc.orgrsc.orgmdpi.com. Techniques like drop-casting and dip-coating are commonly used to deposit the porphyrin onto carbon materials like carbon nanotubes (CNTs), carbon cloth, or glassy carbon electrodes rsc.orgrsc.orgmdpi.com. Axial ligation to surface-bound ligands, such as pyridine, can also serve as a non-covalent immobilization strategy . These methods offer simplicity but may lead to lower stability compared to covalent methods.

Covalent Immobilization: This approach involves forming stable chemical bonds between the cobalt porphyrin and the carbon support, leading to enhanced durability and controlled orientation.

Amide Linkages: Functionalizing carbon electrodes with acyl chlorides and then reacting them with amine-functionalized cobalt porphyrins (e.g., CoPorNH₂) creates stable amide bonds mdpi.com.

Hay-Coupling: Alkyne-functionalized cobalt porphyrins can be covalently linked to carbon nanotubes (CNTs) via Hay-coupling reactions, forming robust porphyrin polymers on the CNT surface chinesechemsoc.org.

Direct Grafting: Protoporphyrin IX cobalt chloride (CoPPCl) can be covalently linked to hydroxyl-functionalized carbon nanotubes (CNT-OH) by refluxing in ethanol (B145695) with triethylamine, forming a Co-O covalent bond rsc.orgmdpi.com.

Electropolymerization: This technique involves the electrochemical polymerization of monomeric porphyrin units directly onto the electrode surface, allowing for control over film thickness and composition rsc.org.

Table 2: Comparative Performance of Immobilized Cobalt Porphyrins on Carbon Nanotubes (CNTs) for CO₂ Electroreduction

Immobilization StrategyCobalt Porphyrin DerivativeSupportKey Performance Metrics (Example Conditions)Reference
Covalent GraftingCoTPP (CoP@CNT)CNTsFECO > 95% (at −0.57 V); TOF = 2.2 s⁻¹ rsc.org
Non-Covalent GraftingCoTPPCNTsFECO = 85% (at unspecified potential); TOF = 2.3 s⁻¹ (at unspecified potential) rsc.org
Non-Covalent AdsorptionCoTPPCNTsFECO = 91% (at −1.35 V vs. SCE) researchgate.net
Covalent GraftingCoPPCl onto CNT-OHCNTsNot directly quantified for CO₂RR in this context rsc.orgmdpi.com

Note: FECO refers to Faradaic Efficiency for CO production. TOF refers to Turnover Frequency.

Formation of Hypercrosslinked Polymeric Structures

Hypercrosslinked polymers (HCPs) represent a class of porous organic materials that can effectively incorporate and stabilize catalytic species like cobalt porphyrins. These materials offer high surface areas and tunable pore structures, which are advantageous for catalytic applications.

Cobalt Porphyrin-Based Hypercrosslinked Ionic Polymers: These polymers are synthesized using cobalt porphyrins as building blocks, often through methods like "solvent knitting hypercrosslinked polymers" rsc.orgresearchgate.netx-mol.net. For example, tetraphenylporphyrin (B126558) (TPP) can be used to construct porous polymers like HUST-1-Co, which exhibits a high surface area (1360 m² g⁻¹) and significant CO₂ uptake researchgate.net.

HCP-CoTPP: Cobalt anchored onto a tetraphenylporphyrin-based hypercrosslinked polymer has been developed as a photocatalytic material for CO₂ photoreduction to CO, demonstrating high evolution rates and selectivity rsc.org.

Other Polymeric Architectures: Cobalt porphyrins can also be encapsulated within surface-attached organic polymer coatings or polymeric membranes to enhance their catalytic activity and product selectivity in reactions such as CO₂ reduction mdpi.com.

Table 3: Examples of Hypercrosslinked Polymers Incorporating Cobalt Porphyrins

Polymer Name/TypeCobalt Porphyrin PrecursorSynthesis MethodKey Properties/ApplicationReference
HUST-1-Co (Microporous Organic Polymer)TPPSolvent knitting hypercrosslinked polymers methodHigh surface area (1360 m² g⁻¹), CO₂ uptake (21.39 wt%); CO₂ capture and conversion researchgate.net researchgate.net
HCP-CoTPP (Hypercrosslinked Polymer)TPPNot explicitly detailed, anchored cobaltPhotocatalytic CO₂ photoreduction to CO; high evolution rate (1449.9 μmol g⁻¹ h⁻¹) rsc.org rsc.org
Cobalt Porphyrin-Based Hypercrosslinked PolymersVariousHypercrosslinking strategiesHigh surface areas, dispersed cobalt sites; CO₂ conversion catalysts rsc.orgx-mol.net rsc.orgx-mol.net

Compound List

Cobalt Mesoporphyrin

this compound IX (Co(II) or Co(III))

Cobalt Tetraphenylporphyrin (CoTPP)

Cobalt Protoporphyrin IX (CoPP)

5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H₂TMAPP)

[CoII(TMAPP)]

Protoporphyrin IX cobalt chloride (CoPPCl)

5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin

Cobalt Phthalocyanine (B1677752) (CoPc)

HUST-1-Co

HCP-CoTPP

Advanced Structural Characterization and Coordination Chemistry of Cobalt Mesoporphyrin Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a cornerstone technique for determining the precise three-dimensional structure of molecules, including the detailed geometry, bond lengths, and intermolecular arrangements within the crystalline state.

The porphyrin macrocycle, while nominally planar, can adopt various non-planar conformations due to steric repulsions or electronic effects. In cobalt mesoporphyrin complexes, these distortions, such as ruffling and waving, are often pronounced and directly influence the electronic structure and spectroscopic properties.

For instance, the cobalt(III) complex, (chlorido)(nicotinoylchloride)[meso-tetra(para-chlorophenyl)porphyrinato]cobalt(III) dichloromethane (B109758) monosolvate ([CoIII(TClPP)Cl(NTC)]·CH2Cl2), has been shown to possess significant ruffling and waving distortions of its porphyrin core mdpi.comresearchgate.netdntb.gov.ua. These deformations are quantified by the displacements of atoms from the mean plane of the porphyrin core. For example, specific displacements for the "waving deformation" were reported as approximately −26, −35, −67, −39, and −30 × 10−2 Å for a series of atoms, along with corresponding positive displacements mdpi.com. Such distortions can lead to a red-shift in the Soret and Q absorption bands due to the altered electronic distribution within the macrocycle mdpi.comresearchgate.net. Other studies on cobalt(II) porphyrin derivatives have indicated a "slightly ruffled porphyrin core" or "moderate ruffling" based on the displacements of meso carbons from the porphyrin mean plane scirp.orgscirp.org.

Table 1: Representative Atomic Displacements from Porphyrin Mean Plane (Waving Deformation)

Atom Displacement (× 10−2 Å)
−26
−35
−67
−39
−30
+22
+37
+63
+36
+27
−23
−35
−63
−36
−32
+16
+36
+64
+42
+27

Note: Values represent displacements of specific atoms from the mean plane of the porphyrin core, indicative of waving deformation mdpi.com.

Cobalt ions in mesoporphyrin complexes typically adopt a square-planar or distorted square-pyramidal/bipyramidal coordination environment. The coordination number is determined by the presence and nature of axial ligands.

Hexacoordinated cobalt(III) complexes, such as [CoIII(TClPP)Cl(NTC)], feature axial ligands like chloride and nicotinoyl chloride, with the latter coordinating through its pyridyl nitrogen atom mdpi.comnih.gov. The Co–Np (cobalt to porphyrin nitrogen) bond distances are sensitive to the oxidation state of cobalt and the degree of macrocycle distortion. For instance, a very short Co–Np bond distance of 1.947(3) Å was observed in a distorted Co(III) complex, correlating with its significant ruffling and waving deformations mdpi.com. In contrast, Co(II) complexes with imidazole (B134444) axial ligands have shown Co–NIm (cobalt to imidazole nitrogen) distances around 2.145(3) Å, indicative of a +2 oxidation state nih.gov. Upon oxidation to Co(III), these Co–NIm distances shorten to approximately 1.95–1.97 Å nih.gov. Similarly, a Co(II) complex with 2-aminophenol (B121084) ligands exhibited a Co–Np distance of 1.974(2) Å, suggesting a slightly ruffled core scirp.orgscirp.org.

Table 2: Representative Cobalt-Nitrogen Bond Lengths in this compound Complexes

Complex TypeCobalt Oxidation StateAxial LigandsCo–Np (Å)Co–Naxial (Å)Notes on Distortion
[CoIII(TClPP)Cl(NTC)]+3Cl, NTC1.947(3)~1.95 (NTC)Significant ruffling/waving
[CoII(TpivPP)(2-MeHIm)]+22-MeHIm1.979(3)2.145(3)Slightly ruffled
[CoIII(α,α,β,β-TpivPP)(2-MeHim)(2-MeIm−)]+32-MeHim, Imid1.9721.952–1.972Consistent with Co(III)
[CoII(TPP)(Hon)2]+22-Aminophenol1.974(2)N/A (hexacoordinated)Moderate ruffling

Note: Co–Np refers to the average distance between the cobalt ion and the porphyrin nitrogen atoms. Co–Naxial refers to the bond length to the axial ligand. NTC: Nicotinoyl chloride; 2-MeHIm: 2-Methylimidazole; Hon: 2-Aminophenol; TPP: Tetraphenylporphyrinato; TClPP: Tetra(para-chlorophenyl)porphyrinato; TpivPP: Tetrakis(o-pivalamidophenyl)porphyrinato.

The arrangement of this compound molecules within a crystal lattice is governed by various intermolecular forces, including van der Waals forces, hydrogen bonding, and π-π stacking. Hirshfeld surface analysis is a powerful tool for quantifying these interactions.

Axial Ligand Coordination, Bond Lengths, and Coordination Number Elucidation

Spectroscopic Probes of Electronic Structure and Spin States

Spectroscopic techniques are indispensable for probing the electronic configurations and spin states of cobalt ions within the porphyrin framework, offering complementary information to structural data.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly sensitive to species with unpaired electrons, making it ideal for characterizing paramagnetic cobalt(II) ions.

EPR studies on cobalt mesoporphyrins can determine the principal values and eigenvectors of g tensors and hyperfine coupling tensors for the paramagnetic Co(II) centers nih.gov. These parameters provide insights into the orientation and electronic structure of the prosthetic group. For cobalt(II) porphyrin complexes, EPR results generally indicate a paramagnetic low-spin (S = 1/2) state researchgate.net. The EPR spectra of Co(II) porphyrins can be weak and suggest molecular association, but their intensity and spectral features can be modulated by additives rsc.org. Furthermore, EPR can provide information about the hyperfine coupling constants from ligand nuclei, aiding in the detailed understanding of electron spin density distribution and metal-ligand interactions researchgate.net. Changes in hyperfine structures observed via EPR can also be used to determine coordination geometries, such as the orientation of nitric oxide ligands rsc.org.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust method for distinguishing between paramagnetic cobalt(II) and diamagnetic cobalt(III) complexes by observing characteristic differences in chemical shifts.

The presence of an unpaired electron in cobalt(II) (3d7 configuration) leads to significant paramagnetic effects on the NMR spectra, resulting in large, often broadened, chemical shifts (hyperfine shifts) compared to diamagnetic cobalt(III) (3d6 configuration) mdpi.comnih.govosti.gov. For cobalt(II) meso-arylporphyrins, 1H NMR spectra typically show β-pyrrole protons resonating around 15-16 ppm and phenyl protons in the range of 9.8–13 ppm mdpi.comrsc.orgresearchgate.net. In contrast, cobalt(III) complexes generally exhibit signals closer to those of diamagnetic porphyrins, with β-pyrrole protons around 8.5–9 ppm and phenyl protons between 7.5–8.8 ppm mdpi.comrsc.org. These distinct chemical shift patterns allow for straightforward discrimination between the two oxidation states. For example, a specific cobalt(III) derivative showed β-pyrrole protons at 9.08 ppm and aryl protons between 8.09–7.75 ppm, consistent with its electronic configuration mdpi.com.

Table 3: Characteristic 1H NMR Chemical Shifts (ppm) for this compound Derivatives

Proton TypeCobalt(II) ComplexesCobalt(III) Complexes
β-Pyrrole~15–16~8.5–9.1
Phenyl/Aryl~9.8–13~7.5–8.8
Axial LigandVaries~6.5–7.5 (e.g., NTC)

Note: These are typical ranges. Specific values can vary depending on the porphyrin substituents and axial ligands. The large downfield shifts in Co(II) complexes are due to paramagnetism.

Compound List

this compound

(chlorido)(nicotinoylchloride)[meso-tetra(para-chlorophenyl)porphyrinato]cobalt(III) dichloromethane monosolvate ([CoIII(TClPP)Cl(NTC)]·CH2Cl2)

(5,10,15,20-tetrakis[4-bromophenyl]porphinato) cobalt(II)

(5,10,15,20-tetrakis[4-chlorophenyl]porphinato)cobalt(II)

bis(2-aminophenol)(5,10,15,20-tetraphenylporphyrinato) cobalt(II) ([CoII(TPP)(Hon)2])

(5,10,15,20-tetrakis(p-methoxyphenyl)porphinato)cobalt(II)

Cobalt(II) octaethylporphyrin (Co(II)OEP)

Cobalt protoporphyrin IX (CoPPIX)

Cobalt(II)-pipz porphyrin complexes

Cobalt(II) and Ni(II) amicyanin

Electrochemical Behavior of Cobalt Mesoporphyrin Systems

Cyclic Voltammetry and Controlled Potential Electrolysis

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of cobalt mesoporphyrins. rsc.orgscispace.comresearchgate.netrsc.org It provides information on the redox potentials of various species and the reversibility of the electron transfer processes. rsc.orgnih.gov Controlled potential electrolysis allows for the bulk conversion of the cobalt mesoporphyrin to a specific oxidation state, enabling further analysis of the products.

Cobalt mesoporphyrins exhibit metal-centered redox processes involving the Co(II)/Co(III) and Co(II)/Co(I) transitions. nih.govtandfonline.com The Co(II)/Co(III) oxidation typically occurs at potentials ranging from +0.30 V to +0.98 V versus SCE, depending on the specific porphyrin and solvent used. rsc.orgnih.gov For instance, a Co(II)-TMAPP derivative shows a metal-centered oxidation at an anodic peak potential of 0.61 V. rsc.org In another example, [Co(TMFPP)] displays a reversible one-electron oxidation at 0.30 V, assigned to the Co(II)/Co(III) couple. nih.gov This oxidation can be broadened by the coordination of solvent molecules like DMF to the cobalt center after oxidation. nih.gov

The Co(II)/Co(I) reduction is also a prominent feature in the electrochemistry of these compounds. nih.govtandfonline.com This transition is generally observed at negative potentials. For example, [Co(TMFPP)] undergoes a reversible one-electron reduction at a half-wave potential (E₁/₂) of -0.91 V vs. SCE, which is assigned to the Co(II)/Co(I) redox couple. nih.gov Some studies also report a further reduction to a Co(0) species at more negative potentials, such as the second reduction wave for [Co(TMFPP)] at E₁/₂ = -2.05 V, which has been ascribed to the Co(I)/Co(0) transition. nih.gov The redox chemistry of cobalt porphyrins can be complex, with the initial reduction to Co(I) sometimes leading to reactions with the solvent, as seen in the case of a meso-benzo Co(II) porphyrin in CH₂Cl₂ where the Co(I) species attacks the solvent. tandfonline.com

Table 1: Metal-Centered Redox Potentials of Selected Cobalt Mesoporphyrins

Compound Redox Couple Potential (V vs. SCE) Method Solvent
[Co(II)(TMAPP)] Co(II)/Co(III) 0.61 (Eap) CV CH₂Cl₂
[Co(TMFPP)] Co(II)/Co(III) 0.30 (E₁/₂) CV DMF
[Co(TMFPP)] Co(II)/Co(I) -0.91 (E₁/₂) CV DMF
[Co(TMFPP)] Co(I)/Co(0) -2.05 (E₁/₂) CV DMF

Eap: Anodic peak potential; E₁/₂: Half-wave potential; CV: Cyclic Voltammetry; SCE: Saturated Calomel Electrode; TMAPP: tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin; TMFPP: meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrin.

In addition to the metal-centered transitions, cobalt mesoporphyrins also undergo redox processes centered on the porphyrin macrocycle. nih.govtandfonline.com These typically involve the formation of porphyrin π-cation radicals and di-cations upon oxidation, and π-anion radicals and di-anions upon reduction. nih.govmdpi.com

For example, a cobalt(III) meso-porphyrin complex, [CoIII(TClPP)Cl(NTC)], exhibits two reversible one-electron oxidations at E₁/₂ values of 1.06 V and 1.43 V, which are attributed to the oxidation of the porphyrin ring. mdpi.com Similarly, the [Co(TMFPP)] complex shows a reversible oxidation wave at 0.98 V, assigned to a porphyrin-centered process (Por²⁻/Por¹⁻). nih.gov The free-base porphyrin H₂TMAPP, a precursor to a this compound, displays two reversible one-electron reduction waves and three reversible one-electron oxidation waves, all corresponding to the redox activity of the porphyrin ring. rsc.org

The electronic properties of the substituents on the porphyrin ring and the nature of the axial ligands coordinated to the cobalt center significantly influence the redox potentials. mdpi.comsciengine.comresearchgate.net Electron-donating groups on the porphyrin periphery generally make the ring easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. snnu.edu.cn

The distortion of the porphyrin macrocycle can also affect redox potentials. For instance, the significant deformation of the porphyrin ring in [CoIII(TClPP)Cl(NTC)] causes its reduction potentials to shift to more negative values and its oxidation potentials to shift to more positive values compared to [CoIII(TPP)Cl]. mdpi.com

Axial ligands play a crucial role in modulating the redox potentials. sciengine.comresearchgate.netrsc.org The coordination of axial ligands can stabilize different oxidation states of the cobalt ion. researchgate.net For example, the presence of coordinating axial ligands facilitates the oxidation of Co(II) to Co(III) at lower potentials than in non-coordinating solvents. researchgate.net A study on [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin]cobalt(II) (TMPPCo) with different axial ligands (4-mercaptopyridine, 4-aminothiolphenol, and 4-mercaptobenzonitrile) showed that the charge on the cobalt center and the energy of the frontier molecular orbitals were altered, which in turn influenced its electrocatalytic activity. sciengine.com Specifically, stronger electron-donating axial ligands increase the electron density on the cobalt center, which can affect the binding and activation of other molecules. sciengine.comsnnu.edu.cn

The study of electron transfer kinetics and electrochemical mechanisms reveals the pathways by which cobalt mesoporphyrins undergo redox reactions. tandfonline.com The redox chemistry of cobalt porphyrins is noted to be complex. tandfonline.com The mechanism can vary depending on the solvent and the specific porphyrin. tandfonline.com For instance, the initial reduction of a meso-benzo Co(II) porphyrin in dichloromethane (B109758) leads to the formation of a Co(I) species, which then reacts with the solvent. tandfonline.com

In the context of electrocatalysis, such as the hydrogen evolution reaction (HER), the mechanism can be either stepwise or concerted. For a carbon-bound cobalt tetraphenylporphyrin (B126558), a stepwise, redox-mediated mechanism is observed in acetonitrile, involving a clear outer-sphere Co(II)/I) process. However, in aqueous media, the same catalyst follows a non-mediated, concerted proton-electron transfer mechanism. This highlights that the electrochemical mechanism can be highly dependent on the reaction environment.

Influence of Porphyrin Substituents and Axial Ligands on Redox Potentials

Advanced Electrical and Dielectric Properties

The electrical and dielectric properties of cobalt mesoporphyrins are important for their potential applications in electronic devices. These properties are often studied as a function of temperature and frequency to understand the conduction mechanisms. rsc.orgresearchgate.netrsc.org

The electrical conductivity (σ) of cobalt mesoporphyrins typically shows a strong dependence on both temperature and frequency. rsc.orgresearchgate.netrsc.orgresearchgate.net For a cobalt(II) meso-porphyrin, [CoII(TMAPP)], the AC conductivity (σac) increases with increasing frequency, following a power law relationship (σac(ω,T) = Aωs). rsc.org At low frequencies, the conductivity is nearly constant, representing the DC conductivity (σdc), which is dependent on temperature. rsc.org

The DC conductivity is a thermally activated process, following the Arrhenius relation (σdc = σ₀ exp(-ΔEdc/kBT)), where ΔEdc is the activation energy for the conduction process. rsc.org For [CoII(TMAPP)], the activation energy for DC conduction was determined to be 0.326 eV. rsc.org This behavior, where conductivity increases with temperature, is indicative of a semiconducting nature. nih.govmdpi.com The optical band gap (Eg) for [Co(TMFPP)] was calculated to be 2.15 eV, further suggesting semiconducting character. nih.gov

The frequency dependence of conductivity provides insights into the charge transport mechanisms. rsc.orgresearchgate.net The observed behavior in [CoII(TMAPP)] confirms a hopping type of mechanism for charge transport. researchgate.net The analysis of impedance data using Cole-Cole plots can further elucidate the electrical conduction mechanism, revealing the contribution of grain effects on the electrical properties. rsc.orgresearchgate.netrsc.orgnih.gov

Impedance Spectroscopy and Electrical Conduction Mechanisms

Impedance spectroscopy is a powerful technique utilized to investigate the electrical properties of materials, including this compound systems. This method allows for the elucidation of charge transport mechanisms by analyzing the frequency-dependent dielectric properties. rsc.orgnih.gov Studies on specific cobalt (II) meso-porphyrin derivatives, such as meso-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrinato cobalt(II), have employed this technique to explore their electrical behavior. rsc.orgnih.gov

The resistance (R) values can be determined from the intercept of the semicircular arc with the real axis (Z'). It has been observed that this resistance decreases as the temperature increases, which is characteristic of a semiconducting material. This behavior suggests a thermally activated conduction process where higher temperatures provide charge carriers with sufficient energy to overcome potential barriers, thus enhancing conductivity. dntb.gov.ua

The frequency dependence of AC conductivity (σ_ac) further clarifies the conduction mechanism. At higher frequencies, the conductivity typically shows a significant increase, a behavior that can be described by Jonscher's power law. This law is characteristic of hopping conduction, where charge carriers move between localized states. The analysis of the frequency exponent 's' in the power law provides information about the nature of the hopping mechanism. For some cobalt porphyrin systems, the correlated barrier hopping (CBH) model has been used to analyze the frequency-dependent AC electrical conductivity. researchgate.net

Dielectric properties, including the dielectric constant (ε') and dielectric loss (ε''), are also examined as a function of frequency and temperature. researchgate.net The dielectric constant typically decreases with increasing frequency and increases with rising temperature. The increase in the dielectric constant with temperature is attributed to enhanced polarization mechanisms within the material, potentially influenced by the presence of cobalt ions. dntb.gov.ua The behavior of the dielectric modulus (M' and M'') is also investigated to understand relaxation processes. The imaginary part of the modulus (M'') often shows a peak, and the frequency at which this peak occurs (relaxation frequency) shifts to higher frequencies with increasing temperature, confirming the temperature-dependent nature of the relaxation process. rsc.orgresearchgate.net

The following tables present data derived from the electrical characterization of a this compound complex.

Table 1: Electrical Parameters Derived from Impedance Plots at Various Temperatures

This table showcases the change in bulk resistance and bulk capacitance as a function of temperature, indicating the semiconducting nature of the material.

Temperature (K)Bulk Resistance (R_b) (Ω)Bulk Capacitance (C_b) (F)Relaxation Time (τ) (s)
4031.25 x 10⁷1.62 x 10⁻¹⁰2.03 x 10⁻³
4135.00 x 10⁶1.80 x 10⁻¹⁰9.00 x 10⁻⁴
4232.00 x 10⁶2.00 x 10⁻¹⁰4.00 x 10⁻⁴
4331.00 x 10⁶2.15 x 10⁻¹⁰2.15 x 10⁻⁴

Table 2: AC Conductivity Data at a Specific Temperature

This table illustrates the frequency dependence of AC conductivity, a key indicator of the conduction mechanism.

Frequency (Hz)AC Conductivity (σ_ac) (S/cm) at 433 K
101.0 x 10⁻⁸
1001.5 x 10⁻⁸
1000 (1 kHz)4.0 x 10⁻⁸
10000 (10 kHz)2.0 x 10⁻⁷
100000 (100 kHz)1.0 x 10⁻⁶

Photophysical Properties and Excited State Dynamics of Cobalt Mesoporphyrins

Light Absorption and Emission Characteristics

Cobalt mesoporphyrins are characterized by distinct absorption and emission spectra, which are highly sensitive to the porphyrin's structure, the oxidation state of cobalt, and the nature of axial ligands.

Light Absorption: The absorption spectra of cobalt mesoporphyrins are dominated by two main regions: the intense Soret band (or B band) typically found in the ultraviolet-visible (UV-Vis) region, and the weaker, multiple Q bands in the visible region. The Soret band arises from a π-π* transition involving the entire conjugated porphyrin system, while the Q bands correspond to transitions from the ground state to the lowest excited singlet state (S1) jhuapl.edu.

Upon coordination of a cobalt ion into the porphyrin ring, significant changes occur in the absorption spectrum compared to the free base porphyrin. The insertion of cobalt generally leads to a blue shift of the Soret band and a reduction in the number of observable Q bands, often from four to two. This phenomenon is attributed to the increased symmetry (from D2h to D4h for planar complexes) and the electronic influence of the heavy metal ion, which can perturb the electronic delocalization within the macrocycle rsc.orgmdpi.com.

Specific absorption characteristics have been reported for various cobalt mesoporphyrin derivatives. For instance, the cobalt(II) complex [CoII(TMAPP)] exhibits a blue-shifted Soret band by approximately 10 nm compared to its free-base counterpart, H2TMAPP rsc.org. Another study on a cobalt(III) complex, [CoIII(TClPP)Cl], recorded in dichloromethane (B109758), shows a Soret band at 442 nm with a high molar extinction coefficient (ε = 296 x 103 M−1cm−1), and Q bands at 557 nm (ε = 50 x 103 M−1cm−1) and 596 nm (ε = 36 x 103 M−1cm−1) mdpi.com. For cobalt(II) tetraphenylporphyrin (B126558) (CoTPP) derivatives, absorption maxima have been observed around 434 nm for the Soret band and at 521 nm and 555 nm for the Q bands in dichloromethane scirp.org.

Emission Characteristics: Cobalt mesoporphyrins can exhibit fluorescence, originating from transitions from the excited singlet state (S1) to the ground state (S0). However, the presence of the cobalt ion, particularly in its paramagnetic Co(II) state, often leads to a significant quenching of fluorescence compared to their free-base porphyrin counterparts. This quenching is primarily due to enhanced intersystem crossing (ISC) and non-radiative decay pathways facilitated by the heavy atom effect and the d-electron configuration of cobalt rsc.org.

For the cobalt(II) complex [CoII(TMAPP)], fluorescence emission bands were observed at 653 nm (Q(0,0)) and 718 nm (Q(0,1)) when excited at 540 nm, albeit with considerably lower intensity than the free porphyrin rsc.org. The fluorescence quantum yield (Φf) for [CoII(TMAPP)] was reported as 0.028, a notable decrease from the free base's 0.050 rsc.org. Similarly, for [CoII(TClPP)], the Q bands are blue-shifted to 641 nm and 709 nm, and for cobalt(III) complexes, they appear at 637 nm and 699 nm mdpi.com. In some cobalt-thiol complexes, the most intense emission peak has been reported around 560 nm unam.mx.

Data Table 1: UV-Vis Absorption Characteristics of this compound Derivatives

CompoundSolventSoret Band (λmax, nm)Q Bands (λmax, nm)Molar Extinction Coefficient (ε, 103 M−1cm−1)Citation(s)
[CoII(TMAPP)]CH2Cl2~420-430 (blue-shifted)~500-700Soret: ~296 (for related Co(III) complex) rsc.orgmdpi.com
CoTPP derivativeCH2Cl2434521, 555Soret: 4.46 scirp.org
[CoIII(TClPP)Cl]CH2Cl2442557, 596Soret: 296; Q: 50, 36 mdpi.com

Catalytic Applications and Mechanistic Investigations of Cobalt Mesoporphyrins

Biomimetic Catalysis

The structural similarity of cobalt mesoporphyrins to the active sites of heme-containing enzymes allows them to serve as functional models for biological catalytic processes. Researchers have explored their use in mimicking the activity of natural oxidoreductase enzymes and in modeling the fundamental steps of oxygen activation.

Cobalt mesoporphyrins can emulate the function of oxidoreductase enzymes, which catalyze oxidation-reduction reactions in biological systems. These synthetic analogs are valuable tools for understanding enzymatic mechanisms and for developing novel catalysts for chemical transformations.

One area of investigation is the catalytic degradation of organic pollutants, which mimics the oxidative processes carried out by enzymes like peroxidases. For instance, a novel cobalt(II) meso-porphyrin, specifically 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin, has been synthesized and shown to be an effective catalyst for the decolorization of organic dyes in the presence of hydrogen peroxide (H₂O₂). rsc.orgrsc.org The presence of H₂O₂ accelerates the degradation process, suggesting a mechanism where the cobalt porphyrin activates the peroxide to generate reactive hydroxyl radicals, which then degrade the dye molecules. rsc.org This process involves the adsorption of the dye and H₂O₂ onto the catalyst surface, followed by oxidation and subsequent desorption of the degradation products. rsc.org

The degradation efficiency of this cobalt meso-porphyrin system has been quantified for different dyes, as detailed in the table below.

DyeCatalyst SystemDegradation YieldConditions
Methylene (B1212753) Blue (MB)[CoII(TMAPP)] / H₂O₂84%pH 6, 4 hours
Crystal Violet (CV)[CoII(TMAPP)] / H₂O₂90%pH 6, 4 hours

The activation of molecular oxygen (O₂) is a fundamental process in many biological and chemical oxidation reactions. Cobalt porphyrins are excellent models for studying O₂ binding and activation due to their ability to form stable dioxygen adducts. The cobalt(II) center in the porphyrin ring can coordinate with O₂, forming a cobalt(III)-superoxo (Co³⁺-O₂⁻) species. This process is a key step in modeling the function of oxygen-carrying proteins like hemoglobin and myoglobin, as well as oxygen-activating enzymes. nih.gov

The interaction involves the transfer of electron density from the cobalt center to the dioxygen molecule, leading to the formation of a superoxide-like structure. nih.gov The stability and reactivity of this Co-O₂ adduct are influenced by factors such as the electronic nature of the porphyrin ligand and the presence of axial ligands. Studies on various cobalt porphyrins provide a framework for understanding how the molecular environment tunes the oxygen-binding properties, which is crucial for designing efficient oxidation catalysts. While much of the foundational work has been done with a range of porphyrins, the principles are directly applicable to understanding the potential of cobalt mesoporphyrin in these processes.

Mimicry of Natural Oxidoreductase Enzymes

Electrocatalysis

Cobalt mesoporphyrins and their derivatives are promising electrocatalysts for several key energy-related reactions. Their ability to mediate multi-electron transfer processes at relatively low overpotentials makes them attractive alternatives to expensive noble metal catalysts.

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical technology for a sustainable carbon cycle. Cobalt porphyrins have been extensively studied as molecular catalysts for this transformation. They can facilitate the reduction of CO₂ to products such as carbon monoxide (CO) and methane (B114726) (CH₄). nih.govmdpi.com

The mechanism generally involves the reduction of the Co(II) center to a more electron-rich Co(I) state, which then acts as the active site for CO₂ binding and activation. mdpi.com The subsequent steps involve proton-coupled electron transfers to cleave a C-O bond, leading to the formation of CO. Further reduction can yield methane. nih.govmdpi.com

A specific meso-substituted cobalt porphyrin, meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II), has demonstrated high efficiency in the electrocatalytic reduction of CO₂ to CO with a Faradaic Efficiency (FE) of 90%. nih.gov This highlights the potential of tuning the electronic properties of the porphyrin ligand to control product selectivity and catalytic activity.

CatalystReactionPrimary ProductFaradaic Efficiency (FE)Conditions
meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II)CO₂ ReductionCarbon Monoxide (CO)90%DMF/acetic acid
Cobalt ProtoporphyrinCO₂ ReductionCarbon Monoxide (CO)>60%Aqueous acidic solution, -0.6 V vs. RHE
Cobalt ProtoporphyrinCO₂ ReductionMethane (CH₄)>2.5%Aqueous acidic solution, -0.6 V vs. RHE

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. Cobalt porphyrins are known to catalyze the ORR, though they often favor the 2-electron reduction of O₂ to hydrogen peroxide (H₂O₂). mdpi.com However, achieving the more efficient 4-electron reduction to water (H₂O) is a major goal. mdpi.com

The selectivity of the ORR can be controlled by modifying the structure of the cobalt porphyrin. For example, using a mononuclear meso-substituted cobalt porphyrin, Co(porOMe) where porOMe is meso-tetra(4-methoxyphenyl)porphyrin, it has been shown that the reaction can be selectively steered towards either H₂O₂ or H₂O by changing the Brønsted acid used in the reaction medium. acs.org Selective formation of H₂O is observed with weak acids, while strong acids lead to the selective generation of H₂O₂. acs.org

Furthermore, creating multinuclear porphyrin structures, such as a tetraruthenated cobalt meso-tetrakis(4-pyridyl)porphyrin adsorbed on graphite, can facilitate the 4-electron reduction of O₂ to water, demonstrating that catalyst design is crucial for high efficiency and selectivity. acs.org

CatalystReactionSelectivity (Product)Key Finding
Co(meso-tetra(4-methoxyphenyl)porphyrin)Oxygen ReductionH₂O₂ or H₂OProduct selectivity is controlled by the pKa of the Brønsted acid. acs.org
Tetraruthenated Co(meso-tetrakis(4-pyridyl)porphyrin)Oxygen ReductionH₂O (4e⁻ pathway)Multinuclear structure promotes the complete reduction of oxygen to water. acs.org

The production of hydrogen gas (H₂) from water through the hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen economy. Cobalt porphyrins have emerged as effective and earth-abundant molecular catalysts for the HER. osti.govrsc.org The catalytic cycle typically involves the reduction of the cobalt center, followed by protonation to form a cobalt-hydride intermediate, which then releases H₂.

Water-soluble cobalt porphyrins, such as cobalt(II) tetrakis(p-sulfonatophenyl)porphyrin (CoTPPS), have shown remarkable activity and stability for H₂ generation from neutral water. rsc.org This specific meso-substituted porphyrin exhibits nearly quantitative Faradaic efficiency and maintains its activity over extended periods. rsc.org Another meso-substituted cobalt porphyrin, meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II), also actively catalyzes H₂ formation from a DMF/acetic acid medium with high efficiency. nih.gov

CatalystReactionFaradaic Efficiency (FE)Turnover Frequency (TOF)Conditions
Cobalt(II) tetrakis(p-sulfonatophenyl)porphyrin (CoTPPS)Hydrogen Evolution~100%~1.83 s⁻¹Neutral phosphate (B84403) buffer
meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II)Hydrogen Evolution85%Not ReportedDMF/acetic acid

Oxygen Reduction Reaction Efficiency and Selectivity

Photocatalysis

Cobalt mesoporphyrins are pivotal in photocatalysis, a process that utilizes light to drive chemical reactions. When a catalyst, such as a porphyrin complex, absorbs photons with sufficient energy, it becomes photoexcited, leading to the formation of electron-donating and electron-accepting sites. This phenomenon initiates redox reactions, which are harnessed for various applications. Porphyrin complexes, in particular, have demonstrated significant efficacy as catalysts in the heterogeneous photocatalytic degradation of organic dyes and other light-driven processes. mdpi.com

Light-Driven Hydrogen Production Systems

The quest for sustainable and clean energy has propelled research into light-driven hydrogen production, where cobalt porphyrins have emerged as promising catalysts. These systems typically employ a cobalt porphyrin complex, a photosensitizer such as ruthenium tris-bipyridine ([Ru(bpy)₃]²⁺), and a sacrificial electron donor like ascorbic acid to produce hydrogen from water under visible light irradiation. osti.govnih.gov The photosensitizer absorbs light and transfers energy to the cobalt porphyrin catalyst, initiating the process of proton reduction to generate hydrogen gas.

Researchers have developed various sophisticated systems to enhance efficiency and stability. For instance, a semisynthetic biomolecular catalyst, acetylated cobalt microperoxidase-11 (CoMP11-Ac), has been shown to effectively generate hydrogen from water. nih.gov This system overcomes the high overpotential typically observed in electrocatalysis, achieving turnover numbers (TONs) between 606 and 2390. nih.gov Another notable example is a synthetic mini-enzyme, CoMC6*a, which consists of a cobalt deuteroporphyrin (B1211107) core with attached peptides. This bio-inspired catalyst demonstrates remarkable activity, reaching TONs as high as 10,000 for hydrogen production at a neutral pH of 7. osti.gov

Table 1: Performance of Cobalt Porphyrin-Based Systems in Light-Driven Hydrogen Production

Catalyst SystemPhotosensitizerSacrificial DonorKey FindingsTurnover Number (TON)
Acetylated cobalt microperoxidase-11 (CoMP11-Ac)[Ru(bpy)₃]²⁺Ascorbic AcidSustained catalysis for over twenty hours at neutral pH. nih.gov606 - 2390 nih.gov
CoMC6*a (synthetic mini-enzyme)[Ru(bpy)₃]²⁺Ascorbic AcidOptimal activity at pH 7, high longevity. osti.govUp to 10,000 osti.gov
Co-M1 (Peptide-Co-PPIX complex)Not SpecifiedSacrificial electron donor8 times higher activity than free Co-PPIX. scilit.comnih.govNot Specified

Photochemical Degradation of Organic Pollutants and Dyes

Cobalt mesoporphyrins also serve as effective photocatalysts for the degradation of harmful organic pollutants and dyes, which are significant environmental concerns due to their toxicity and persistence. mdpi.comresearchgate.netsci-hub.se The mechanism of photocatalytic degradation involves the irradiation of the cobalt porphyrin catalyst, which generates electron-hole pairs. These highly reactive species then participate in redox reactions that break down the complex structures of organic dyes into less harmful substances. mdpi.comresearchgate.net

In one study, a series of cobalt(III) meso-porphyrin complexes were evaluated for the photochemical degradation of malachite green (MG), a toxic triphenylmethane (B1682552) dye. mdpi.com The experiments were conducted by irradiating an aqueous solution of the dye in the presence of the porphyrin catalyst. The most effective catalyst, (chlorido)(nicotinoyl chloride)[meso-tetra(para-chlorophenyl)porphyrinato]cobalt(III) dichloromethane (B109758) monosolvate ([Coᴵᴵᴵ(TClPP)Cl(NTC)]·CH₂Cl₂), achieved a 95% degradation of malachite green after just 60 minutes of irradiation. mdpi.com Other related cobalt porphyrins and even the free-base porphyrin also demonstrated high efficiencies, highlighting the intrinsic photocatalytic capability of the porphyrin macrocycle. mdpi.com

Table 2: Photochemical Degradation of Malachite Green (MG) using Cobalt Porphyrin Catalysts

CatalystInitial Dye ConcentrationIrradiation TimeDegradation Efficiency
[Coᴵᴵᴵ(TClPP)Cl(NTC)]·CH₂Cl₂ (4)20 mg·L⁻¹60 min95% mdpi.com
H₂TClPP (1)20 mg·L⁻¹60 min90% mdpi.com
[Coᴵᴵᴵ(TClPP)Cl] (3)20 mg·L⁻¹60 min84% mdpi.com
[Coᴵᴵ(TClPP)] (2)20 mg·L⁻¹60 min80% mdpi.com

Photoinduced Carbon Dioxide Reduction

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals is a critical area of research. Cobalt porphyrins, particularly when integrated into bio-inspired structures, have shown potential as catalysts for the photoinduced reduction of CO₂. mdpi.comresearchgate.net These systems mimic natural photosynthesis by using light energy to drive the conversion of CO₂ into products like carbon monoxide (CO), which is a valuable C1 building block. researchgate.net

Artificial cobalt hemoproteins, created by incorporating a cobalt porphyrin (such as cobalt protoporphyrin IX) into a protein scaffold like alpha Rep or cytochrome b₅₆₂, can effectively catalyze this reaction. mdpi.comresearchgate.netnih.gov In a typical setup, the reaction is carried out in an aqueous solution saturated with CO₂, using a photosensitizer like [Ru(bpy)₃]²⁺ and a sacrificial electron donor such as ascorbic acid. mdpi.com

One such biohybrid, where a cobalt heme was covalently inserted into an artificial protein, demonstrated a four-fold increase in CO production from CO₂ compared to the cobalt porphyrin catalyst alone. mdpi.comresearchgate.net This system achieved a turnover number of 80 for CO production over approximately 12 hours of irradiation. mdpi.com Similarly, cobalt protoporphyrin IX incorporated into cytochrome b₅₆₂ was shown to produce CO, formate, and hydrogen via light-driven CO₂ reduction in mild aqueous conditions. nih.gov These studies highlight the significant enhancement in catalytic activity and stability provided by the protein's secondary coordination sphere. researchgate.netnih.gov

Catalytic Oxidation and Degradation Reactions

Beyond photocatalysis, cobalt mesoporphyrins are versatile catalysts for a range of oxidation and degradation reactions in the absence of light, often utilizing chemical oxidants.

Degradation of Environmental Pollutants and Dyes

This compound complexes are effective catalysts for the oxidative degradation of industrial dyes, which are common water pollutants. researchgate.netrsc.orgrsc.org Unlike photocatalytic degradation, this process typically involves the use of a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), to break down the pollutant molecules.

For example, a novel cobalt(II) meso-porphyrin, 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin cobalt(II) ([Coᴵᴵ(TMAPP)]), has been successfully used to decolorize solutions of methylene blue (MB) and crystal violet (CV). researchgate.netrsc.orgscispace.com The catalytic activity was investigated under neutral conditions by adding the cobalt porphyrin catalyst and H₂O₂ to the dye solution. The progress of the degradation was monitored by observing the decrease in the maximum absorbance of the dyes over time. rsc.org Control experiments confirmed that significant degradation only occurred in the presence of both the [Coᴵᴵ(TMAPP)] catalyst and H₂O₂. rsc.org This demonstrates the role of the cobalt porphyrin in activating the oxidant to generate reactive species that degrade the dye molecules.

Table 3: Catalytic Degradation of Dyes using [Coᴵᴵ(TMAPP)] and H₂O₂

Dye PollutantCatalystOxidantKey Observation
Methylene Blue (MB)[Coᴵᴵ(TMAPP)]H₂O₂Significant decrease in dye concentration over time. researchgate.netrsc.org
Crystal Violet (CV)[Coᴵᴵ(TMAPP)]H₂O₂Effective decolorization of the dye solution. researchgate.netrsc.org

Oxidation of Various Organic Substrates

Cobalt mesoporphyrins act as robust catalysts for the oxidation of a diverse array of organic substrates, showcasing their utility in synthetic organic chemistry. capes.gov.br Cobalt(II) porphyrin complexes can catalyze the aerobic oxidation of substrates like alkenes, as well as allylic and benzylic compounds, using molecular oxygen in conjunction with an aldehyde, such as 2-methylpropanal, under ambient conditions. capes.gov.br

A particularly noteworthy application is the Wacker-type oxidation of styrenes to ketones, a reaction traditionally catalyzed by more expensive palladium complexes. chemistryviews.org A cobalt-tetraphenylporphyrin (CoTPP) complex has been found to catalyze this transformation efficiently. chemistryviews.org The reaction proceeds rapidly at room temperature, often within 10 minutes, using air as the oxidant and a silane (B1218182) like triethylsilane (Et₃SiH) as a hydrogen source. chemistryviews.org This system demonstrates high selectivity for the formation of ketones over alcohols and aldehydes and is compatible with a variety of functional groups on the styrene (B11656) substrate. chemistryviews.org

Additionally, cobalt-based three-dimensional metal-organic frameworks (MOFs) have demonstrated catalytic activity in the epoxidation of a wide range of olefinic substrates, using hydrogen peroxide as the oxidant. ua.pt These heterogeneous catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, highlighting their potential for industrial applications. ua.pt

Table 4: Cobalt Porphyrin-Catalyzed Oxidation of Organic Substrates

CatalystSubstrate TypeOxidantProduct TypeKey Features
Cobalt(II) porphyrinsAlkenes, alcohols, hydrocarbonsMolecular Oxygen / 2-methylpropanalCorresponding oxidized productsVersatile, ambient conditions. capes.gov.br
Cobalt-tetraphenylporphyrin (CoTPP)Styrene derivativesAir / Et₃SiHKetonesHigh yield, fast reaction (10 min), room temp. chemistryviews.org
Cobalt-based 3D MOFsOlefinic substratesHydrogen Peroxide (H₂O₂)EpoxidesHeterogeneous, reusable catalyst. ua.pt

Fundamental Mechanistic Insights into Catalytic Cycles

The catalytic prowess of cobalt mesoporphyrins stems from the intricate interplay of the central cobalt ion's electronic properties and the surrounding porphyrin macrocycle. Understanding the fundamental mechanisms of their catalytic cycles is paramount for designing more efficient and selective catalysts.

A crucial aspect of their catalytic activity lies in the ability of the cobalt center to cycle through multiple oxidation states, facilitating electron transfer processes essential for catalysis. For instance, in the electrochemical reduction of CO2, cobalt protoporphyrin immobilized on a carbon paper electrode exhibits reversible redox processes corresponding to Co(III)/Co(II) and Co(II)/Co(I) transitions. mdpi.com The Co(I) state is often a key intermediate, although it can be unreactive towards CO2 itself. acs.org Instead, further reduction to a Co(0) state can lead to a rapid reaction with CO2. acs.org

The mechanism of product formation can be complex. In the case of CO2 reduction, a proposed pathway involves the formation of a [PP-Co(I)-COOH]⁻ intermediate, which, after protonation and loss of water, releases CO. mdpi.com In other reactions, such as olefin aziridination, a radical mechanism is proposed. rsc.org This involves the formation of a cobalt 'nitrene radical' intermediate, which then reacts with the olefin in a stepwise manner. rsc.org The electronic structure of this intermediate is best described as a Co(III) species with a one-electron reduced nitrene ligand. rsc.org

The nature of the reactants and the reaction environment, including the solvent and pH, can significantly influence the catalytic mechanism. For example, in photocatalytic hydrogen evolution, the mechanism can shift from a metal-centered to a ligand-based pathway depending on the electronic properties of the porphyrin and the pH of the solution. acs.orgacs.org

The catalytic turnover in this compound systems is intrinsically linked to the accessible oxidation and spin states of the cobalt center. The ability of cobalt to cycle between Co(I), Co(II), Co(III), and even Co(IV) states is fundamental to its catalytic function in a variety of reactions, including water oxidation and CO2 reduction. mdpi.compnas.org

In water oxidation catalyzed by cationic cobalt porphyrins, the resting state of the catalyst is Co(III). pnas.org The catalytic cycle involves two one-electron oxidations, generating a highly reactive Co(IV)-O porphyrin cation radical. pnas.org This formally cobalt(V) species is the competent oxidant for water oxidation. pnas.org The spin state of the cobalt ion is also a critical determinant of catalytic activity. For instance, in a globin-coupled oxygen sensor histidine kinase reconstituted with cobalt protoporphyrin IX, the Co(III) and Co(II)-O2 complexes are in a 6-coordinated low-spin state and are catalytically active. acs.org In contrast, the 5-coordinated high-spin Fe(II) complex in the native enzyme is inactive, while the 5-coordinated low-spin Co(II) complex exhibits moderate activity. acs.org This highlights that the spin state, in addition to the oxidation state, plays a crucial role in regulating catalytic function.

The electronic properties of the porphyrin ligand, influenced by peripheral substituents, can modulate the redox potentials of the cobalt center and, consequently, the catalytic activity. Electron-donating groups tend to increase the electron density at the cobalt center, which can facilitate the electrosorption of substrates like CO2 and enhance catalytic rates. rsc.org Conversely, electron-withdrawing groups can also boost activity, particularly in reactions like photocatalytic hydrogen evolution at neutral pH, by favoring a ligand-based reduction mechanism. acs.orgnih.gov

The spin state of cobalt can also be influenced by the coordination environment. For example, altering the oxidation state of cobalt in a metalloporphyrin-based three-dimensional covalent organic framework can modulate its spin state, with Co(II) exhibiting a spin ground state of S=1/2 and Co(III) a state of S=0. researchgate.net The low-spin state of Co(III) was found to be favorable for the catalytic conversion of I3⁻ to I⁻. researchgate.net

Table 1: Oxidation and Spin States of Cobalt in Catalytic Cycles

Catalyst System Reaction Cobalt Oxidation States Cobalt Spin State Catalytic Role
Cationic Cobalt Porphyrins Water Oxidation Co(III) → Co(IV) - Co(III) is the resting state; Co(IV)-O is the reactive oxidant. pnas.org
Cobalt Protoporphyrin IX in AfGcHK Autophosphorylation Co(II), Co(III) Low-spin (Co(III), Co(II)-O2), Low-spin (Co(II)) 6-coordinated low-spin states are fully active; 5-coordinated low-spin is moderately active. acs.org
Cobalt Porphyrin with Electron-Donating/Withdrawing Groups CO2 Reduction / Hydrogen Evolution Co(I), Co(II), Co(III) - Electron-donating groups increase activity by raising electron density at the Co center. rsc.org Electron-withdrawing groups can also enhance activity. acs.orgnih.gov
Cobalt in 3D-Covalent Organic Frameworks Iodine Reduction Co(II), Co(III) S=1/2 (Co(II)), S=0 (Co(III)) Low-spin Co(III) facilitates the conversion of I3⁻ to I⁻. researchgate.net

Carbon-based materials, such as carbon nanotubes (CNTs) and graphene, are common supports due to their high surface area, excellent electrical conductivity, and chemical stability. When cobalt tetraphenylporphyrin (B126558) (CoTPP) is immobilized on CNTs, it exhibits significantly better performance for CO2 reduction compared to its iron counterpart, a reversal of the trend observed in homogeneous conditions. rsc.org This enhancement is attributed to the favorable interaction between the porphyrin and the conductive support. The method of immobilization, whether through non-covalent interactions like π-π stacking or covalent attachment, can also impact catalytic activity. Covalent grafting of cobalt protoporphyrin IX chloride onto hydroxyl-functionalized CNTs has been shown to create a robust and efficient catalyst for CO2 reduction. rsc.org

The interaction between the catalyst and the support can alter the electronic properties of the cobalt center. For instance, axial coordination of cobalt naphthalocyanine to sulfoxide (B87167) groups on a doped graphene support enhances electron transfer processes, leading to a threefold increase in the turnover frequency for CO2 reduction. rsc.org Similarly, theoretical calculations have shown that axial coordination of a pyridine (B92270) ligand to a cobalt porphyrin increases the electron density on the cobalt center, which favors the adsorption and activation of O2 in the oxygen reduction reaction (ORR). chinesechemsoc.org

Inorganic oxides like silica (B1680970) gel and titania are also used as supports. Cobalt porphyrins have been immobilized on niobium(V) oxide grafted onto a silica gel surface. worldscientific.com These materials, when incorporated into carbon paste electrodes, effectively catalyzed the four-electron reduction of dissolved oxygen to water. worldscientific.com Metal-organic frameworks (MOFs) offer another versatile platform for supporting cobalt porphyrin catalysts. A MOF-supported monoligated phosphine-cobalt complex has been shown to be an active heterogeneous catalyst for C-H borylation and alkene hydroboration. researchgate.net The porous nature of the MOF allows for substrate accessibility while preventing catalyst leaching. researchgate.net

The support can also play a more direct role in the reaction mechanism. In CO hydrogenation over cobalt catalysts, the support material (e.g., SiO2 vs. TiO2) can influence the reaction pathways by affecting the adsorption strength of reactants like CO. chemrxiv.org

Table 2: Effect of Support Materials on Cobalt Porphyrin Catalysis

Cobalt Porphyrin Support Material Reaction Key Findings
Cobalt Tetraphenylporphyrin (CoTPP) Carbon Nanotubes (CNTs) CO2 Reduction Immobilization on CNTs significantly enhances catalytic performance compared to homogeneous conditions. rsc.org
Cobalt Protoporphyrin IX Chloride Hydroxyl-functionalized CNTs CO2 Reduction Covalent attachment leads to a robust and efficient catalyst. rsc.org
Cobalt Naphthalocyanine Doped Graphene CO2 Reduction Axial Co-O coordination to the support enhances electron transfer and increases turnover frequency. rsc.org
Hematoporphyrin IX / Protoporphyrin IX Niobium(V) Oxide on Silica Gel O2 Reduction Effective four-electron reduction of O2 to water. worldscientific.com
Monoligated Phosphine-Cobalt Complex Metal-Organic Framework (MOF) C-H Borylation / Alkene Hydroboration The MOF provides a robust, heterogeneous catalytic system with good recyclability. researchgate.net
Cobalt Catalyst Silica (SiO2) vs. Titania (TiO2) CO Hydrogenation The support material influences CO adsorption strength and reaction pathways. chemrxiv.org

Theoretical and Computational Chemistry of Cobalt Mesoporphyrins

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of cobalt mesoporphyrins. It allows for detailed analysis of their electronic structure, energetics, and geometry.

Electronic Structure, Orbital Analysis, and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are instrumental in elucidating the electronic structure of cobalt porphyrins. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and electronic transition properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Studies on various cobalt porphyrin complexes have shown that the central cobalt ion and its spin state significantly influence the electronic structure. mdpi.com For instance, in a series of 3d-transition metal diphenylporphyrins, the spin multiplicity is primarily shaped by the central metal. mdpi.com For some cobalt diphenylporphyrin systems, both spin states (up and down) can have identical HOMO-LUMO energy gaps, indicating a uniform electronic structure. mdpi.com

The nature of substituents on the porphyrin ring also modulates the electronic properties. For example, the optical band gap (Eg-op), which corresponds to the HOMO-LUMO energy difference, was determined to be 2.18 eV for a specific cobalt(II) meso-tetrakis(aryl)porphyrin derivative. rsc.orgscispace.com This value falls within the typical range for meso-substituted porphyrins. rsc.orgscispace.com The composition of the frontier orbitals often involves significant contributions from both the cobalt d-orbitals and the porphyrin π-system. The d-orbitals of the central metal atom can overlap to varying degrees with the porphyrin orbitals, influenced by the metal's spin multiplicity. mdpi.com

Investigations into cobalt(III) protoporphyrin IX chloride have revealed that the cobalt ion (a 3d6 electronic configuration) exists in a low-spin state. rsc.org Calculations help to determine the local HOMO-LUMO gap at the cobalt center. rsc.org Furthermore, theoretical studies on cobalt-porphyrin carbene and nitrene radicals have been revisited with advanced computational methods to clarify their ground state electronic structures, confirming doublet ground states for some and identifying a quartet ground state for a bis-nitrene complex. chemrxiv.org

Table 1: Representative HOMO-LUMO Gap for a Cobalt Mesoporphyrin Derivative

CompoundMethodHOMO-LUMO Gap (eV)
[CoII(TMAPP)]UV-visible Spectroscopy2.18

Data sourced from references rsc.orgscispace.com. TMAPP refers to meso-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl} porphyrin.

Energetics of Redox Processes and Electronic Transitions

DFT calculations are crucial for understanding the energetics of redox processes in cobalt mesoporphyrins. These compounds exhibit rich electrochemistry, involving both metal-centered and porphyrin-centered redox events. nih.gov The potentials of these redox processes are sensitive to the electronic effects of substituents on the porphyrin ring. acs.org

For example, cyclic voltammetry studies on a cobalt(II) meso-tetrakis(aryl)porphyrin showed three reversible one-electron oxidations. rsc.org The first oxidation is attributed to the Co(II)/Co(III) couple, followed by two ring-based oxidations. rsc.org The reduction waves are also well-defined. rsc.org In another study on a meso-tetraarylporphyrin, the first reduction was assigned to the Co(II)/Co(I) process, and the subsequent reduction to Co(I)/Co(0). nih.gov The oxidation waves were assigned to the Co(II)/Co(III) couple and a porphyrin-centered oxidation. nih.gov

DFT can also simulate electronic absorption spectra, providing insights into electronic transitions. Calculations on cobalt(II) porphyrin have been used to describe the lowest-energy states of different spin multiplicities and the excited states responsible for the characteristic Q and B (Soret) bands of porphyrins. rsc.org However, it has been noted that the calculated energies of some transitions can be highly dependent on the specific DFT functional used, suggesting caution when using UV-Vis spectra to benchmark computational methods for metalloporphyrins. rsc.org The fluorescence emission of these compounds, resulting from transitions from excited states (S1, S2) to the ground state (S0), has also been studied, with the cobalt atom often leading to a decrease in fluorescence intensity compared to the free-base porphyrin. rsc.orgscispace.com

Table 2: Redox Potentials for a this compound Derivative

ProcessE1/2 (V vs. SCE)
Co(II)/Co(I)-0.91
Co(I)/Co(0)-2.05
Co(II)/Co(III)~0.3
Por2-/Por-0.98

Data for [Co(TMFPP)] in DMF, sourced from reference nih.gov. TMFPP is a meso-tetraarylporphyrin.

Geometrical Optimization and Conformational Analysis

Computational methods are essential for determining the stable three-dimensional structures of cobalt mesoporphyrins. taltech.ee Geometrical optimization calculations find the lowest energy conformation of the molecule. taltech.ee Porphyrin macrocycles are known to adopt nonplanar conformations, which can be crucial for their biological and chemical properties. scispace.com

Common distortion modes include saddling (sad), ruffling (ruf), doming (dom), and waving (wav). researchgate.net Normal-coordinate structural decomposition is a technique used to analyze these nonplanar distortions. scispace.com Studies of cobalt(III) porphyrin complexes from the Cambridge Structural Database have utilized this method to characterize their conformations. scispace.com

DFT calculations have been used to optimize the geometry of various cobalt porphyrin systems, including those adsorbed on surfaces like graphene. units.it For instance, the optimized structure of a bimetallic cobalt tetrapyridyl porphyrin layer on graphene was determined, revealing a specific lattice arrangement with two inequivalent molecules rotated relative to each other. units.it In aqueous solution, ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations suggest that Co(II)-porphyrin adopts a five-coordinate square pyramidal geometry, with an axial water molecule as the fifth ligand. nih.govresearchgate.net In contrast, high-spin Co(III)-porphyrin showed unstable structural behavior, while a low-spin Co(III) porphyrin was found to be stable. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of cobalt mesoporphyrins, offering insights into their interactions with the surrounding environment and their conformational flexibility.

Hydration Properties and Solvent Interaction Dynamics

MD simulations are particularly valuable for understanding how cobalt mesoporphyrins interact with solvent molecules, especially water. Ab initio QMCF MD simulations have been employed to investigate the structural and dynamical properties of hydrated cobalt-porphyrin complexes. nih.govacs.orgnih.gov

These simulations provide detailed information on the hydration shells around the porphyrin. acs.org For instance, radial distribution functions (RDFs) calculated from MD trajectories can reveal the average distances between the central cobalt ion and the oxygen or hydrogen atoms of surrounding water molecules. acs.org Studies have shown that for Co(II)-porphyrin and a high-spin Co(III)-porphyrin, a single water molecule coordinates to the metal ion. acs.org However, a low-spin Co(III)-porphyrin was found to bind two water molecules in its first coordination sphere, leading to a more stable structure. acs.org The free energy of water binding to the cobalt ion and the solvent-accessible surface area can also be computed to further characterize the thermochemical properties of the metal-water interaction. nih.govresearchgate.net

Ligand-Protein Interactions and Conformational Dynamics (as molecular models)

Cobalt mesoporphyrins serve as valuable molecular models for studying interactions between ligands and proteins. MD simulations can elucidate the dynamics of these interactions and the resulting conformational changes in both the porphyrin and the protein. mdpi.com

For example, MD simulations have been used to investigate the antagonism of the cancer suppressor protein REV-ERBβ by cobalt protoporphyrin (CoPP). mdpi.commdpi.com These simulations help to understand the structural, dynamical, and energetic basis for the stability of CoPP within the ligand-binding domain of the protein. mdpi.com The results indicate that subtle changes at the metal center of the protoporphyrin can significantly influence its interaction with the protein and its resulting biological activity. mdpi.com

Furthermore, computational techniques like binding pose metadynamics, an enhanced sampling MD method, can be used to assess the stability of a ligand's binding pose within a protein's active site. acs.org Such methods are crucial in structure-based drug design for validating crystallographically determined binding modes. acs.org Cobalt porphyrins have also been used as models to study the influence of axial ligands and their surrounding environment on the redox properties and structure of the cofactor, mimicking the behavior of vitamin B12 in protein complexes. nih.gov

Advanced Modeling of Catalytic Mechanisms and Reaction Pathways

The catalytic prowess of cobalt mesoporphyrins is extensively explored through advanced computational modeling, which provides atomic-level insights into complex reaction mechanisms. Density Functional Theory (DFT) has become a cornerstone for elucidating the intricate steps involved in catalytic cycles, predicting reaction intermediates, and calculating energy barriers. ms1p.org These theoretical approaches are crucial for understanding and designing more efficient catalysts for a variety of chemical transformations.

One significant area of investigation is the catalytic reduction of carbon dioxide (CO₂). Computational studies using DFT have been employed to model the electrochemical reduction of CO₂ to valuable products like carbon monoxide (CO) and methane (B114726) (CH₄). scribd.comencyclopedia.pub First-principles calculations, combining DFT with hybrid functionals and ab initio molecular dynamics (AIMD), have unraveled a multi-step mechanism for the reduction of CO₂ to CO in an aqueous environment catalyzed by cobalt porphyrin. acs.orgarxiv.org These models show that the process begins with the binding of CO₂ to the cobalt center, followed by stabilization of this key intermediate by the surrounding water molecules. acs.orgarxiv.org Subsequent steps involve proton-coupled electron transfers, leading to the formation of a carboxylate acid group and eventual cleavage of a C-OH bond to release CO. acs.orgarxiv.org The calculations highlight the dynamic changes in the cobalt ion's charge and spin states throughout the bond-breaking and formation processes. acs.org

Advanced modeling has also been applied to other novel catalytic reactions. For instance, DFT calculations at the BP86/def2-TZVP level were used to map the mechanism for the synthesis of 1H-2-benzoxocins, a class of 8-membered heterocyclic ethers. nih.gov The proposed pathway, supported by these calculations, involves the formation of a key cobalt carbene radical intermediate. nih.gov This is followed by a unique reaction sequence featuring an intramolecular 1,6-hydrogen atom transfer (HAT) and a subsequent radical-rebound process, leading to the final C–O bond formation within the coordination sphere of the cobalt center. nih.gov The modeling was sophisticated enough to consider the influence of axial donor ligands on the reaction's Gibbs free energies, providing a more complete picture of the catalytic cycle. nih.gov

Furthermore, theoretical investigations extend to understanding the oxygen reduction reaction (ORR). DFT studies have revealed that for certain cobalt porphyrin systems, the ORR proceeds via a 2-electron mechanism, yielding hydrogen peroxide (H₂O₂) as the main product. researchgate.net These models can uncover variations in the atomic charge of the Co(II) center and shifts in frontier molecular orbital distributions when different axial ligands are coordinated to the catalyst, explaining observed differences in catalytic activity. researchgate.net

Table 1: Computational Methods and Modeled Catalytic Reactions This table summarizes the computational techniques and the specific catalytic processes for cobalt porphyrins that have been modeled.

Computational Method Catalytic Reaction Modeled Key Intermediates/Pathways Source(s)
DFT (BP86/def2-TZVP) Synthesis of 1H-2-benzoxocins Cobalt carbene radical, 1,6-HAT, Radical rebound nih.gov
DFT, AIMD CO₂ reduction to CO Co-CO₂ adduct, Carboxylate acid group acs.orgarxiv.org
DFT CO₂ reduction to CH₄ - scribd.com
DFT (UB3LYP/6-31G(d)/SDD) Oxygen Reduction Reaction (ORR) 2-electron mechanism to H₂O₂ researchgate.net
DFT (PBE-D3) CO₂ Reduction Reaction (CO₂RR) Adsorbed CO₂, CO, COOH intermediates mdpi.com

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For cobalt mesoporphyrins, a strong correlation between theoretical predictions and experimental observations has been established across various studies, reinforcing the predictive power of the models.

Similarly, in the field of CO₂ electroreduction, computational findings are frequently benchmarked against experimental results. DFT calculations predicted that immobilized cobalt protoporphyrins could efficiently catalyze CO₂ reduction under acidic conditions. encyclopedia.pub This was experimentally confirmed, achieving a Faradaic efficiency of over 60% for CO and over 2.5% for CH₄ at a potential of -0.6 V vs. RHE, in agreement with the theoretical framework. encyclopedia.pub The predicted viability of the reaction mechanism is often contingent on factors like pH and the rate of electron transfer, which can be controlled and measured experimentally. acs.orgarxiv.org

Electrochemical properties are another area where theory and experiment converge. The redox behavior of cobalt porphyrins is often dominated by metal-centered electron-transfer processes, a characteristic that can be predicted computationally. researchgate.net Theoretical calculations of the energies of unoccupied π* orbitals in porphyrins have shown consistency with the negligible shifts in half-wave potentials (E₁/₂) observed experimentally upon certain peripheral substitutions. researchgate.net Cyclic voltammetry experiments on newly synthesized cobalt porphyrins reveal reduction potentials for the Co(II)/Co(I) transition that can be compared with calculated values. nih.gov

Spectroscopic analysis provides a powerful tool for validating theoretical electronic structures. The optical band gap (E_g-op), a key electronic parameter, can be calculated from the HOMO-LUMO energy difference in DFT and also determined experimentally from the absorption edge in UV-visible spectra. For one meso-substituted cobalt porphyrin, the experimentally determined E_g-op was 2.18 eV, falling within the expected range for such compounds. nih.gov Furthermore, advanced spectroscopic methods combined with DFT calculations can elucidate metal-ligand orbital mixing and the spin states of the cobalt center. core.ac.uk For example, the distinct ¹H NMR chemical shifts observed for paramagnetic cobalt(II) complexes versus diamagnetic cobalt(III) complexes provide direct experimental proof of the electronic configurations predicted by theory. mdpi.com

Table 2: Comparison of Theoretical Predictions and Experimental Findings This table highlights the correlation between computationally predicted parameters and their corresponding experimental measurements for cobalt porphyrin systems.

Predicted Parameter (Theory) Experimental Verification Method Observation Source(s)
Catalytic Mechanism (Radical Intermediates) 2D-NMR, Radical Trapping, X-ray Diffraction Experimental evidence supports the computed cobalt carbene radical pathway. nih.gov
Product Selectivity in CO₂ Reduction Electrochemistry (Faradaic Efficiency) >60% FE for CO and >2.5% for CH₄ at -0.6 V, consistent with predictions. encyclopedia.pub
Redox Potentials Cyclic Voltammetry Metal-centered reductions are observed as predicted. researchgate.netnih.gov
Electronic Structure (Spin State) ¹H NMR Spectroscopy Downfield shifts in NMR spectra confirm the paramagnetic Co(II) state. mdpi.com
Optical Band Gap (E_g-op) UV-visible Spectroscopy Experimental value (2.18 eV) aligns with the expected range for metalloporphyrins. nih.gov
Reaction Energetics (Gibbs Free Energy) Product Yields under different conditions Lower calculated energy barriers correlate with higher observed product yields. nih.gov

Interactions with Biological Systems and Biomimetic Models Fundamental Aspects

Heme Protein Mimicry and Analogues

Cobalt mesoporphyrins serve as valuable analogues for studying the intricate mechanisms of heme proteins, particularly in oxygen binding, sensing, and electron transport processes.

The ability of metalloporphyrins to bind molecular oxygen is central to their role in mimicking oxygen-binding proteins. Cobalt porphyrins, such as CoPP, have been instrumental in understanding how oxygen is sensed and how this sensing event translates into cellular responses. Research suggests that oxygen sensing by heme proteins involves conformational changes upon oxygen binding to the heme iron. When cobalt replaces iron in the porphyrin ring, it can alter the electronic and spin properties of the complex. For instance, cobalt(II) in cobalt porphyrins typically exists in a low-spin state, regardless of oxygen binding, unlike iron(II) heme, which transitions from a high-spin to a low-spin state upon oxygenation acs.org. This difference in spin state behavior can influence the protein's catalytic activity and signaling mechanisms.

Studies using cobalt-substituted globin-coupled histidine kinases (Co-AfGcHK) have demonstrated that the spin state of the metal center critically regulates the enzyme's autophosphorylation activity, which is a key step in oxygen sensing acs.org. While iron(II) heme in its 5-coordinate high-spin state is inactive in this sensor, the cobalt(II) analogue, also in a 5-coordinate state but low-spin, exhibits moderate activity acs.org. This highlights how the specific metal ion and its coordination environment dictate the molecular response to oxygen, providing insights into the design of artificial oxygen sensors mdpi.com. Furthermore, cobalt ions can substitute for iron in heme proteins, potentially locking them in a conformation that mimics the deoxy state, thereby simulating hypoxic conditions core.ac.uk.

Cobalt-containing porphyrins and phthalocyanines are utilized in biomimetic sensors and materials to replicate aspects of biological electron transport chains. These compounds can facilitate electron transfer between an electrode and a substrate, similar to the active sites of enzymes like cytochrome P450 unesp.br. For example, cobalt phthalocyanine-modified electrodes have been developed as amperometric sensors, where the cobalt complex acts as a biomimetic catalyst for electrochemical reactions unesp.br.

In more complex material assemblies, cobalt complexes can be integrated with other metal complexes, such as ruthenium, to create layered structures that exhibit tailored electron transport pathways and redox activities nih.gov. In these systems, the insulating properties of some cobalt complexes can be overcome by the presence of conductive partners, enabling charge storage and controlled electron flow, thereby mimicking functional aspects of biological electron transport systems nih.gov.

Modeling Oxygen Binding and Sensing Mechanisms at the Molecular Level

Enzyme Active Site Modeling and Inhibition Mechanisms (In Vitro and Molecular Studies)

Cobalt mesoporphyrins are employed to model the active sites of enzymes, particularly heme oxygenase, and to investigate mechanisms of enzyme activity modulation and inhibition.

Heme oxygenase (HO) is an enzyme that catalyzes the oxidative degradation of heme. Cobalt protoporphyrin IX (CoPP) has been extensively used to probe the active site of HO and understand its catalytic mechanisms ndl.go.jprsc.orgmdpi.com. Electron paramagnetic resonance (EPR) spectroscopy of CoPP complexes with HO has revealed that bound oxygen is hydrogen-bonded to an amino acid residue within the heme pocket ndl.go.jp. This hydrogen bonding is proposed to be beneficial for the catalytic reaction by reducing the reduction potential of the oxy-HO intermediate and orienting the oxygen molecule for regiospecific hydroxylation of the porphyrin ring ndl.go.jp.

Cobalt protoporphyrin IX (CoPP) has been studied extensively for its interaction with the nuclear receptor REV-ERBβ, where it functions as an antagonist, contrasting with the agonist activity of its natural ligand, heme (iron protoporphyrin IX) researchgate.netnih.govnih.govmdpi.com. Molecular dynamics simulations and crystallographic studies reveal that CoPP binds to the ligand-binding domain (LBD) of REV-ERBβ, inducing specific conformational changes that disrupt the binding of nuclear receptor corepressors (NCoR) researchgate.netnih.govnih.gov. This disruption prevents REV-ERBβ from repressing the transcription of its target genes, thereby altering cellular signaling pathways researchgate.netnih.govnih.gov.

The difference in activity between heme and CoPP is attributed to subtle structural variations. While heme binding to REV-ERBβ exhibits stronger affinity, CoPP's interaction leads to a planar conformation of the porphyrin ring, whereas heme's ring is puckered pdbj.org. These conformational differences in the porphyrin macrocycle and the metal center's electronic properties influence the receptor's interaction with coregulators, dictating whether the ligand acts as an agonist or antagonist mdpi.compdbj.org. Cobalt, with a larger atomic radius than iron, also contributes to differences in binding affinity and subsequent receptor modulation mdpi.com. These molecular interactions are critical for understanding how modified porphyrins can regulate gene expression and cellular functions, with implications for therapeutic development researchgate.netmdpi.com.

Molecular Mechanisms of Heme Oxygenase Activity Modulation

Probing Fundamental Biochemical Pathways and Molecular Interactions

Cobalt mesoporphyrins serve as versatile probes for dissecting fundamental biochemical pathways and elucidating molecular interactions. Their ability to mimic heme's functions, coupled with their distinct electronic and coordination properties, allows researchers to investigate processes such as hypoxia sensing, cellular signaling, and enzyme catalysis.

The use of cobalt-substituted proteins, like the oxygen sensor enzyme AfGcHK, provides critical insights into how metal-ligand interactions regulate protein function. By comparing the behavior of cobalt-substituted enzymes with their native iron-containing counterparts, researchers can delineate the specific roles of the metal center's spin state and coordination geometry in signal transduction pathways acs.org. Similarly, the observation that cobalt substitution can mimic hypoxic conditions by stabilizing key transcription factors like HIF1α underscores the utility of cobalt porphyrins in studying cellular responses to low oxygen environments core.ac.uk.

Furthermore, CoPP's role as an inducer of HO-1 and its modulation of enzyme activity offer a means to investigate antioxidant defense mechanisms and inflammatory pathways rsc.orgmdpi.com. The distinct in vitro and in vivo effects of CoPP on HO-1 highlight the complexity of cellular responses and the importance of studying these interactions within a physiological context mdpi.com. As reference structures for developing targeted therapeutic agents, Heme and CoPP are invaluable for understanding cancer cell signaling and exploring novel therapeutic modalities researchgate.netmdpi.com. Mesoporphyrin derivatives, in general, are also explored for their catalytic activities in biomimetic oxidation and as components in advanced materials, further broadening their application in probing diverse biochemical and chemical processes researchgate.netrsc.org.

Compound List

Cobalt mesoporphyrin (CoMP)

Cobalt protoporphyrin IX (CoPP)

Heme (Iron protoporphyrin IX)

Iron protoporphyrin IX (FePPIX)

Cobalt(II)

Cobalt(III)

Cobalt chloride (CoCl₂)

Zinc protoporphyrin IX (ZnPP)

Tin protoporphyrin IX (SnPP)

Tin mesoporphyrin (SnMP)

Ruthenium(II)-mesoporphyrin IX

Iron phthalocyanine (B1677752)

Cobalt(II) phthalocyanine

Ruthenium complexes

Cobalt complexes

Iron complexes

Cobalt deuteroporphyrin (B1211107)

Cobalt(III) meso-Porphyrin complex

5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H₂TMAPP)

[Coᴵᴵ(TMAPP)]

Advanced Material Science and Sensor Development Based on Cobalt Mesoporphyrins

Fabrication of Thin Films and Organized Assemblies

The development of functional devices based on cobalt mesoporphyrins often relies on the precise control of their arrangement at the nanoscale. Various techniques are employed to fabricate thin films and organized assemblies, influencing the material's performance.

Surface-Induced Assembly (SIA): This method involves the sequential immobilization of metal ions and organic building blocks onto a surface to promote the formation of various coordination structures with controllable manners. Cobalt(II) ions and porphyrin building blocks have been used via SIA to synthesize oriented porphyrin-based multilayer thin films at room temperature, exhibiting stepwise growth with compact packing and homogeneous surface morphology jaist.ac.jp.

Layer-by-Layer (LbL) and Self-Assembled Monolayers (SAMs): Multilayer thin films can be fabricated using LbL methods relying on noncovalent interactions like electrostatic, ionic, coordination, or hydrogen bonding. SAMs involve molecules bound to a surface via covalent or coordination bonds or by absorption nih.gov. These techniques allow for the creation of ordered molecular architectures on substrates.

Other Deposition Techniques: Methods such as vacuum evaporation, spin coating, and drop casting are commonly used for depositing porphyrin and phthalocyanine (B1677752) films onto various substrates for sensor applications mdpi.com. The sol-gel technique has also been employed to prepare hybrid thin films, such as CoTCPP–SnO₂ for sensor applications researchgate.net.

Adsorption on Ultrathin Films: The behavior of porphyrins on ultrathin cobalt oxide films has been investigated using Scanning Tunneling Microscopy (STM) and Density Functional Theory (DFT). The anchoring points of the porphyrin molecules to the cobalt oxide substrate influence their configuration and self-assembly behavior fau.eu.

These fabrication methods are crucial for controlling the structural arrangement, surface morphology, and ultimately the functional properties of cobalt mesoporphyrin-based materials for device applications.

Chemiresistive and Electrochemical Sensor Technologies

Cobalt mesoporphyrins serve as active sensing layers in various chemical sensor technologies, leveraging their ability to interact with specific analytes and transduce this interaction into a measurable signal.

Sensing Mechanisms and Selectivity for Specific Analytes

The sensing mechanisms of cobalt mesoporphyrins are primarily based on changes in their electronic or optical properties upon interaction with target analytes.

Nitrite (B80452) Detection: Cobalt mesoporphyrins and related cobalt complexes, such as cobalt(III) corrole, have been incorporated into polymeric films to act as ionophores for the selective detection of nitrite ions. These materials exhibit sensitive, fast, and reversible responses, demonstrating enhanced selectivity over other anions nih.gov. An amperometric sensor utilizing a glassy carbon electrode modified with alternating layers of iron(III) tetra-(N-methyl-4-pyridyl)-porphyrin and cobalt(II) tetrasulfonated phthalocyanine has shown excellent sensitivity and catalytic activity for nitrite oxidation .

Organic Vapor Sensing: Cobalt porphyrin-based hybrid materials, such as CoTCPP–SnO₂ thin films prepared via sol-gel, have demonstrated fast and reversible responses to methanol (B129727) vapors researchgate.net. Sensors incorporating cobalt porphyrin derivatives with carbon nanotubes (e.g., Co(TFPP)ClO₄-SWCNT) have been tested for detecting biogenic amines, showing good sensitivity but often lacking reversibility, thus functioning more as dosimeters acs.org. The sensing mechanism for volatile organic compounds (VOCs) is often attributed to charge transfer interactions between the analytes and the porphyrin-nanomaterial interface, although complex mechanisms are sometimes involved researchgate.netacs.org.

Nitric Oxide (NO) and Nitrogen Dioxide (NO₂) Detection: Cobalt phthalocyanines and porphyrins are widely used in sensors for NO and NO₂. The sensing mechanism typically involves changes in the conductivity of the metal-porphyrin film, which usually behaves as a p-type semiconductor. Exposure to NO can lead to a change in conductivity due to the depletion of holes by electrons donated by the NO molecules mdpi.com. Another proposed mechanism involves the displacement of adsorbed oxygen molecules from the porphyrin film surface, forming charge-transfer complexes mdpi.com. Sensors based on cobalt porphyrins have shown selectivity for NO₂ in the presence of other gases like ethanol (B145695) and ammonia (B1221849) mdpi.comacs.org.

Transduction Principles and Performance Characterization

The transduction of the analyte-sensing event into an electrical signal is achieved through various principles, and the performance of these sensors is characterized by metrics such as sensitivity, selectivity, response time, and limit of detection (LOD).

Transduction Mechanisms:

Optical Sensing: The inherent optical properties of porphyrins, such as their strong absorption and fluorescence, are utilized in optical chemical sensors for both liquid and gaseous phase analysis researchgate.net. Absorbance measurements are employed in bulk optodes nih.gov.

Electrochemical Sensing: Amperometric and voltammetric methods are common, where the interaction with the analyte at the electrode surface leads to a change in current or potential . Chemiresistive sensors rely on changes in electrical conductivity of the sensing film researchgate.netacs.orgmdpi.com.

Performance Metrics:

Nitrite: An amperometric sensor using a Co(II) tetrasulfonated phthalocyanine/Fe(III) porphyrin composite electrode exhibited a linear response from 0.2 to 8.6 mol L⁻¹ with a detection limit of 0.04 mol L⁻¹, demonstrating excellent sensitivity .

NO₂: A sensor based on Co(TFPP)ClO₄-SWCNT was tested down to 60 ppb, with an estimated LOD of 10 ppb, though its response was not reversible acs.org.

NO: Chemiresistive sensors utilizing cobalt phthalocyanine films (e.g., CoPcCl₄) have reported detection limits in the parts per billion (ppb) range mdpi.com.

Methanol: CoTCPP–SnO₂ sensors showed fast and reversible responses to methanol vapors, with optimal performance observed at a working temperature of 250 °C researchgate.net.

Chlorine (Cl₂): A sensor demonstrated reversible responses to Cl₂ up to 500 ppb, with improved performance at higher temperatures (e.g., 170 °C) acs.org.

Table 1: Performance Metrics of this compound-Based Sensors

AnalyteSensing Material/PlatformTransductionSensitivity/LODResponse/Recovery TimeSelectivity NotesReference
NitriteCo(II) tetrasulfonated phthalocyanine/Fe(III) porphyrin compositeAmperometricLOD: 0.04 mol L⁻¹Not specifiedHigh selectivity over other anions
NO₂Co(TFPP)ClO₄-SWCNTChemiresistiveLOD: ~10 ppbNot specifiedNot reversible acs.org
NOCoPcCl₄ filmChemiresistiveLOD: ~7 ppbNot specifiedNot specified mdpi.com
MethanolCoTCPP–SnO₂ thin filmChemiresistiveFast, reversibleNot specifiedOptimal at 250 °C researchgate.net
Cl₂SensorNot specifiedReversible up to 500 ppbNot specifiedImproved at 170 °C acs.org

Integration into Hybrid Functional Materials

Cobalt mesoporphyrins are frequently integrated into hybrid functional materials to enhance their properties and expand their application scope. These hybrids often combine the molecular characteristics of cobalt mesoporphyrins with the properties of inorganic semiconductors, carbon nanomaterials, or metal-organic frameworks (MOFs).

Metal Oxide Composites: Hybrid thin films of cobalt porphyrins, such as CoTCPP, with metal oxides like tin dioxide (SnO₂) have been prepared using sol-gel techniques. These composites exhibit improved sensing properties, for instance, towards methanol vapors, with the metal oxide providing a stable matrix and the porphyrin enhancing sensitivity and selectivity researchgate.net.

Carbon Nanomaterial Hybrids: Functionalizing carbon nanotubes (CNTs) or graphene with cobalt porphyrins creates hybrid materials for chemoresistive sensors. These combinations leverage the high surface area and conductivity of carbon nanomaterials with the specific binding and redox properties of cobalt porphyrins, leading to enhanced sensor performance for various analytes, including gases and biogenic amines mdpi.comacs.org.

Metal-Organic Framework (MOF) Integration: Cobalt porphyrins can be incorporated into MOF structures, such as Al₂(OH)₂CoTCPP, which are then grown as thin films on substrates like silicon for photocatalytic (PEC) fuel production. This integration helps mitigate issues like porphyrin aggregation, enhances stability, and facilitates charge transfer processes diva-portal.org. MOFs themselves, when functionalized with cobalt or other metals, can act as electrocatalysts and signal probes in electrochemical sensors nih.govmdpi.com.

These hybrid materials represent a significant strategy for developing next-generation sensors and functional devices by synergistically combining the attributes of different material classes.

Photovoltaic Applications and Fundamental Electrical Parameters

This compound complexes have been explored for their potential in photovoltaic devices, particularly as components in solar cells. Research has focused on synthesizing and characterizing these complexes and evaluating their electrical properties relevant to energy conversion.

Studies have investigated cobalt(III) porphyrin coordination compounds, such as [CoIII(TClPP)Cl] and the new complex [CoIII(TClPP)Cl(NTC)]·CH₂Cl₂, for their photovoltaic applications researchgate.netmdpi.comnih.gov. The current-voltage (I-V) characteristics of these complexes have been studied, and fundamental electrical parameters including saturation current density (Js) and barrier height (ϕb) have been measured researchgate.netmdpi.comnih.gov. These parameters are critical for understanding charge transport and energy conversion efficiency in photovoltaic devices.

Furthermore, the dielectric properties of cobalt-containing porphyrins, such as conductivity (σ) and the real (M′) and imaginary (M′′) parts of the dielectric modulus, have been investigated as a function of temperature and frequency. Impedance analysis using Cole-Cole plots helps elucidate the electrical conduction mechanisms within these materials rsc.orgscispace.com. Distortions in the porphyrin macrocycle, as observed in some this compound complexes, can lead to red-shifted absorption bands, influencing their photophysical behavior relevant to light harvesting in photovoltaic applications mdpi.com.

Q & A

Q. What are the established methods for synthesizing and characterizing cobalt mesoporphyrin?

this compound synthesis typically involves metallation of mesoporphyrin IX with cobalt salts under controlled conditions. A ligand-free nickel-catalyzed cross-coupling method enables efficient functionalization of porphyrin precursors, which can then be chelated with cobalt ions . Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., 1^1H and 19^{19}F NMR in supporting information) .
  • UV-Vis Spectroscopy : To identify Soret and Q-band absorption peaks (~400 nm and 500–600 nm, respectively) .
  • Mass Spectrometry : For molecular weight validation .

Q. How does the chemical form of cobalt (e.g., chloride vs. mesoporphyrin) influence its pharmacokinetics?

this compound exhibits distinct pharmacokinetic behavior due to its porphyrin-chelated structure. Subcutaneous injection in rats showed:

CompoundPlasma Clearance (t½)Retention at 14 DaysPrimary Excretion Route
Cobalt chlorideMinutes<5%Renal
This compound3 days~20%Fecal
This slower clearance arises from reduced dissociation of cobalt from the porphyrin ring, leading to systemic retention .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic or proteolytic data involving this compound?

Discrepancies in half-life measurements (e.g., NS5A protein degradation) require careful control of:

  • Ligand specificity : Zinc mesoporphyrin accelerates proteasomal degradation, shortening NS5A half-life from 18.7 h to 2.7 h, highlighting the need to specify metalloporphyrin analogs in experimental designs .
  • Administration route : Intramuscular vs. subcutaneous injection affects systemic retention and excretion pathways .
  • Species differences : Hamsters show slower cobalt elimination than rats, necessitating species-specific models .

Q. How can this compound be integrated into photoelectrochemical systems?

this compound acts as a sensitizer in titaniumate nanotube (NaTiNT) photoelectrodes, enhancing light absorption between 400–650 nm. Key steps include:

Dye sensitization : Adsorb mesoporphyrin onto NaTiNT surfaces via carboxyl or hydroxyl groups.

Performance validation : Compare reflectance spectra before/after sensitization to confirm reduced peak intensity (~20% improvement in visible light absorption) .

Q. What methodologies optimize aptamer selection for this compound-binding applications?

Capillary electrophoresis-SELEX (CE-SELEX) efficiently isolates DNA aptamers for small molecules like N-methyl mesoporphyrin (NMM):

  • Selection rounds : 3 rounds yield aptamers with Kd = 50–500 nM .
  • Catalytic activity screening : Test aptamers for metal insertion catalysis (e.g., 1.7–2.0× rate enhancement in porphyrin metalation) .

Q. How does this compound modulate enzyme activity, and what are the thermodynamic drivers?

this compound inhibits heme oxygenase-2 (HO-2) with IC50 = 0.7 μM via competitive binding to the heme pocket. Binding thermodynamics reveal:

  • Endothermic binding : ΔH > 0, driven by hydrophobic interactions (entropy gain) .
  • Transition-state stabilization : Antibody-catalyzed reactions show distorted porphyrin conformations in complexes, lowering activation energy .

Q. What structural features enable this compound to interact with nucleic acids?

this compound derivatives (e.g., NMM) bind G-quadruplex DNA via:

  • Planar stacking : Interaction with guanine tetrads (Kd = 7 nM) .
  • Fluorescent tagging : Excitation/emission at 399/610 nm allows real-time monitoring of Aβ40 aggregation in Alzheimer’s models .

Q. How do researchers validate binding constants for this compound-protein interactions?

Competition dialysis assays compare affinity across nucleic acid structures, while equilibrium dialysis quantifies serum albumin binding (Kb ≈ 107^7 M1^{-1}). For example:

ProteinKb (M1^{-1})Method
Serum albumin2.5 × 107^7Equilibrium dialysis
Catalytic antibody1.4 × 104^4Kinetic titration
Discrepancies arise from variations in porphyrin functionalization and binding site accessibility .

Key Data Contradictions and Resolutions

  • Pharmacokinetic variability : Species-specific metabolism (e.g., rats vs. hamsters) and administration routes explain conflicting clearance rates .
  • Proteolytic half-lives : Use of metalloporphyrins like zinc mesoporphyrin as proteasome activators clarifies mechanistic outliers .

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